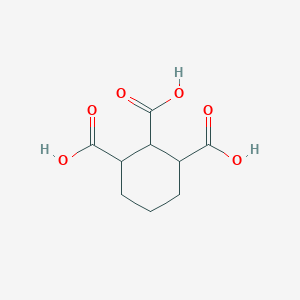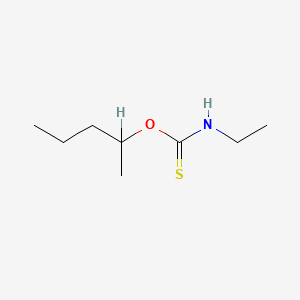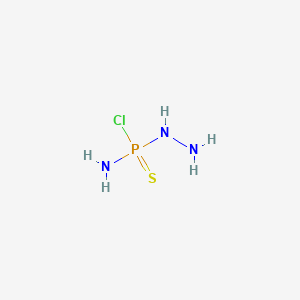
Phosphoramidohydrazidothioic chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoramidohydrazidothioic chloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of phosphorus, nitrogen, sulfur, and chlorine atoms in its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphoramidohydrazidothioic chloride can be synthesized through several methods. One common approach involves the reaction of phosphorus pentachloride (PCl5) with hydrazine derivatives in the presence of a sulfur source. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. Another method involves the use of phosphorus trichloride (PCl3) and thiophosphoryl chloride (PSCl3) as starting materials, which react with hydrazine to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form. Safety measures are crucial during production due to the reactivity of the starting materials and the potential hazards associated with the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoramidohydrazidothioic chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus-containing products.
Reduction: Reduction reactions may lead to the formation of phosphine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles like amines or alcohols. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphorus compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Phosphoramidohydrazidothioic chloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which phosphoramidohydrazidothioic chloride exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with specific amino acid residues, leading to changes in the structure and function of the target molecules. These interactions can affect various biochemical pathways and cellular processes, making the compound a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
Phosphoramidohydrazidothioic chloride can be compared with other similar organophosphorus compounds, such as:
Phosphoramidothioic chloride: Similar in structure but lacks the hydrazide group.
Phosphorothioic chloride: Contains a sulfur atom but lacks the nitrogen-containing groups.
Phosphoramidic chloride: Contains nitrogen but lacks the sulfur atom.
The uniqueness of this compound lies in its combination of phosphorus, nitrogen, sulfur, and chlorine atoms, which confer distinct chemical properties and reactivity compared to other related compounds.
Eigenschaften
CAS-Nummer |
130728-87-9 |
|---|---|
Molekularformel |
ClH5N3PS |
Molekulargewicht |
145.55 g/mol |
InChI |
InChI=1S/ClH5N3PS/c1-5(3,6)4-2/h2H2,(H3,3,4,6) |
InChI-Schlüssel |
FUJZPQQXVHEKRO-UHFFFAOYSA-N |
Kanonische SMILES |
NNP(=S)(N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)
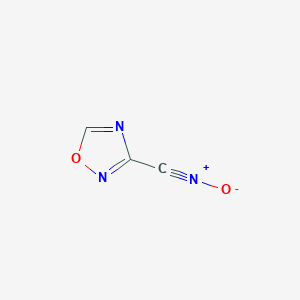
![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)
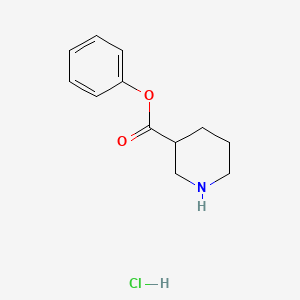
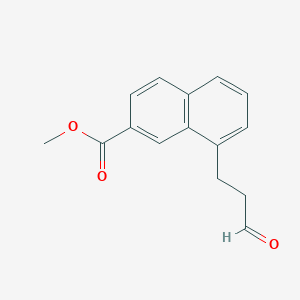
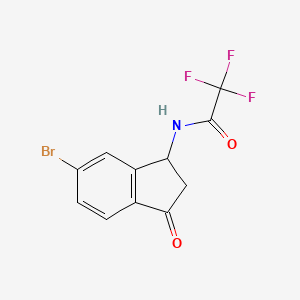
![(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one](/img/structure/B14284882.png)
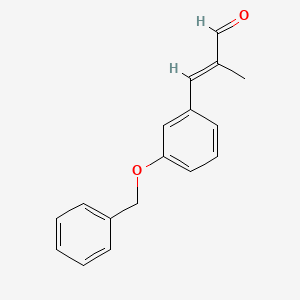

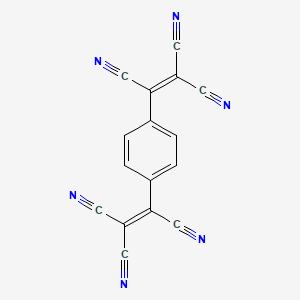
![2-Methyl-1-[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl]propyl carbonate](/img/structure/B14284896.png)
